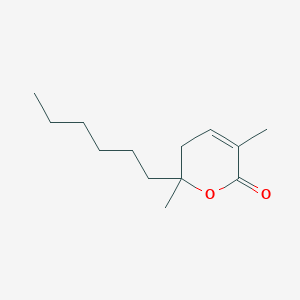
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes a hexyl group, two methyl groups, and a dihydropyranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of enals and ketones in the presence of N-heterocyclic carbene (NHC) precatalysts can lead to the formation of pyranone derivatives . Another method involves the use of dicobaltoctacarbonyl-mediated tandem (5+1)/(4+2) cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. This may include the use of high-pressure reactors, continuous flow systems, and advanced catalytic processes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: A similar compound with a simpler structure, lacking the hexyl and methyl groups.
6-Undecyl-5,6-dihydro-2H-pyran-2-one: Another similar compound with an undecyl group instead of a hexyl group.
4-Hydroxy-6-methyl-2-pyranone: A compound with a hydroxyl group and a methyl group, differing in the position of the substituents.
Uniqueness
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hexyl group and two methyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
502848-73-9 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2-hexyl-2,5-dimethyl-3H-pyran-6-one |
InChI |
InChI=1S/C13H22O2/c1-4-5-6-7-9-13(3)10-8-11(2)12(14)15-13/h8H,4-7,9-10H2,1-3H3 |
Clé InChI |
HXWYHMDRKBXNRM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(CC=C(C(=O)O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


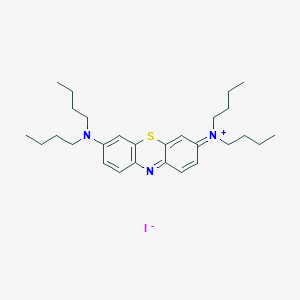

![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
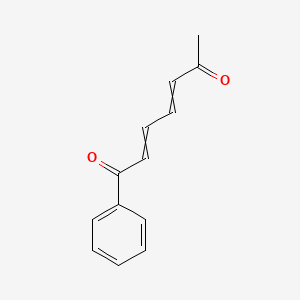
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
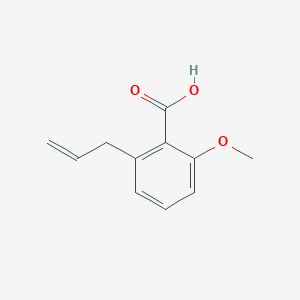

![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
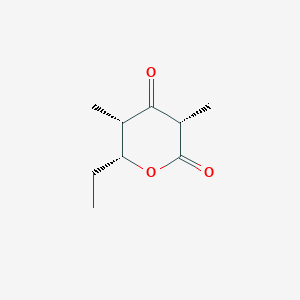

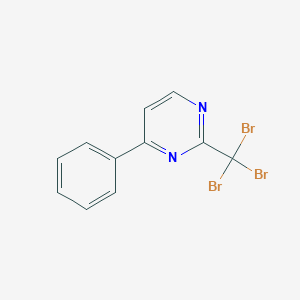
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)

